molecular formula C11H14O3 B156418 Benzyl 4-hydroxybutanoate CAS No. 91970-62-6

Benzyl 4-hydroxybutanoate

Cat. No. B156418
CAS RN: 91970-62-6
M. Wt: 194.23 g/mol
InChI Key: CRXCATWWXVJNJF-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxybutanoate is a chemical compound that is not directly mentioned in the provided papers. However, it is structurally related to compounds discussed in the papers, such as benzyl 4-hydroxy benzoate , which is synthesized from benzyl chloride and p-hydroxyl benzoic acid. The compound of interest may have similar properties and reactivity due to the presence of the benzyl group and the hydroxybutanoate moiety.

Synthesis Analysis

The synthesis of related compounds involves esterification reactions, as seen in the synthesis of hydroxybiphenyl benzoate and biphenyl bis(benzoate) , and the total synthesis of (S)-2,4-dihydroxy-1-butyl (4-hydroxy) benzoate . These processes typically require catalysts such as DCC and DMAP, and protective groups may be used to shield certain functional groups during the synthesis . The synthesis of benzyl 4-hydroxy benzoate by microwave irradiation suggests that similar methods could potentially be applied to the synthesis of benzyl 4-hydroxybutanoate, offering a high yield and efficiency.

Molecular Structure Analysis

The molecular structure of benzyl 4-hydroxybutanoate would likely exhibit characteristics similar to those of the p-hydroxyl benzoate , where carbonyl and phenyl rings are roughly coplanar. The presence of hydroxyl groups can lead to intermolecular hydrogen bonding, which could affect the compound's crystal structure and solubility.

Chemical Reactions Analysis

Compounds with benzoate and hydroxybutanoate moieties can participate in various chemical reactions. For instance, the azo-benzoic acids studied show acid-base dissociation and azo-hydrazone tautomerism , which could be relevant if benzyl 4-hydroxybutanoate has similar substituents. The electrogenerated base-promoted synthesis of dihydropyridine derivatives indicates that electrochemical methods could be used to synthesize or modify compounds with similar structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 4-hydroxybutanoate can be inferred from related compounds. For example, the liquid crystalline properties of hydroxybiphenyl benzoate suggest that benzyl 4-hydroxybutanoate might also exhibit mesophases under certain conditions. The photophysical properties of lanthanide-based coordination polymers assembled from derivatives of dihydroxy benzoates could provide insights into the optical properties of benzyl 4-hydroxybutanoate if it were to form similar complexes.

Scientific Research Applications

Synthesis and Catalysis

Benzyl 4-hydroxybutanoate is involved in various synthetic applications. An example is its use in the iron-catalyzed benzylation of 1,3-dicarbonyl compounds, leading to pharmaceutically relevant products like 4-hydroxy-3-(1-phenylethyl)-2H-chromen-2-ones, with applications in anticoagulant synthesis (Kischel et al., 2007).

Enantioselective Reduction

The compound also plays a role in enantioselective reductions. For instance, benzyl acetoacetate, closely related to benzyl 4-hydroxybutanoate, has been reduced enantioselectively to benzyl (S)-3-hydroxybutanoate using microorganisms, demonstrating its potential in biocatalytic processes (Ribeiro et al., 2014).

Material Science

In material science, derivatives of 3-hydroxybutanoate, to which benzyl 4-hydroxybutanoate is structurally related, have been used in the synthesis of optically active polyester-amides. These compounds exhibit unique properties like high glass transition temperatures and specific rotations, which are essential for material design (Kobayashi et al., 1993).

Biomedical Applications

Polyhydroxyalkanoates (PHAs), a class of polyesters that includes polymers of 3-hydroxybutanoate, have been explored as biomaterials for tissue engineering. These materials are biodegradable and thermoprocessable, making them suitable for a range of medical applications including sutures, cardiovascular patches, and bone marrow scaffolds (Chen & Wu, 2005).

Synthetic Organic Chemistry

Benzyl 4-hydroxybutanoate has been used in various synthetic routes in organic chemistry. For instance, it serves as an intermediate in the synthesis of various compounds, demonstrating its versatility as a building block in organic synthesis (Kato & Kimura, 1977).

properties

IUPAC Name

benzyl 4-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXCATWWXVJNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560372
Record name Benzyl 4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-hydroxybutanoate

CAS RN

91970-62-6
Record name Benzyl 4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium 4-hydroxybutyrate (25 g, 0.2 mol) and benzyl bromide (37 g, 0.22 mol) were dissolved in a mixed solvent of DMF (40 ml) and ethyl acetate (50 ml), and the reaction mixture was heated and refluxed for 4 hours. Then, the reaction mixture was allowed to cool to room temperature, diluted with a proper amount of ethyl acetate, washed with saturated saline solution, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give an oily product. The resulted product was purified by silica gel column chromatography (eluent:hexane/ethyl acetate=4/1) to give 34.9 g of benzyl 4-hydroxybutyrate. Yield: 90%.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
N Panzier, F Uhrner, F Lederle… - BMC …, 2019 - bmcresnotes.biomedcentral.com
… The functional γ-hydroxycarboxylates sodium 4-hydroxy-2-((N-methylpyrazol-4-yl)methyl)pentanoate and sodium 4-hydroxy-2-(phenylmethyl)butanoate (2-benzyl-4-hydroxybutanoate) …
Number of citations: 16 bmcresnotes.biomedcentral.com
B Dean, H Oguchi, S Cai, E Otsuji, K Tashiro… - Carbohydrate …, 1993 - Elsevier
… -acetyl-β-d-galactopyranosyl)-(1 → - 4)-2,3,6,-tri-O-acetyl-glucopyranosyl trichloroacetimidate was treated with methyl or benzyl hydroxyethanoate, methyl or benzyl 4-hydroxybutanoate…
Number of citations: 52 www.sciencedirect.com
I Nifant'ev, A Shlyakhtin, V Bagrov, B Lozhkin… - Reaction Kinetics …, 2016 - Springer
… Having synthesized the simplest model compound, benzyl 4-hydroxybutanoate, we … After 30 min, the conversion of benzyl 4-hydroxybutanoate in the presence of DBU is 4.5 %, …
Number of citations: 24 link.springer.com
S Thaisrivongs, DT Pals, DW DuCharme… - Journal of medicinal …, 1991 - ACS Publications
… To a stirred mixture of 777 mg (4.0 mmol) of benzyl 4hydroxybutanoate (9) and 560 mg (8.0 mmol) of 1/f-tetrazole in 4 mL of dry tetrahydrofuran under argon was added 1.15 mL (4.1 …
Number of citations: 22 pubs.acs.org
JJ Manclus, J Primo, A Montoya - Journal of agricultural and food …, 1996 - ACS Publications
… The spacer arm, benzyl 4-hydroxybutanoate, was … 1:1) of the residue gave benzyl 4-hydroxybutanoate as an oil (941 … (3 mL) were added benzyl 4-hydroxybutanoate (427 mg, 2.2 mmol) …
Number of citations: 113 pubs.acs.org
Y Dong, S Wang, C Wang, Z Li, Y Ma… - Journal of Medicinal …, 2017 - ACS Publications
… The Mitsunobu reaction was then investigated by using diisopropyl azodicarboxylate (DIAD), PPh 3 , and benzyl 4-hydroxybutanoate (linker 4) in THF at room temperature (rt), but no …
Number of citations: 31 pubs.acs.org
T Toyokuni, S Hakomori - Methods in Enzymology, 1994 - Elsevier
Publisher Summary Cell-cell interactions are composed of a number of cooperative interactions. Thus, inhibitors must be designed to possess multivalency so that they are capable of …
Number of citations: 10 www.sciencedirect.com
IM Saez, JW Goodby - Journal of Materials Chemistry, 2003 - pubs.rsc.org
… Functionalisation of the phenolic OH group 20 in the related 4-ring mesogenic system 13 21 by Mitsunobu coupling with benzyl 4-hydroxybutanoate 22 gave 14 in moderate yield, and …
Number of citations: 32 pubs.rsc.org
AM Buciumas - 2008 - doc.rero.ch
L’étude des précédents exemples de synthèse totale du rhazinilam et de ses analogues, nous a conduit à élaborer notre propre approche basée sur une réaction d’aldolisation croisée …
Number of citations: 2 doc.rero.ch
S Mobashery, SS Ghosh… - Proceedings of the …, 1990 - National Acad Sciences
(R)-2-Benzyl-5-cyano-4-oxopentanoic acid (compound 4) was studied as a mechanism-based inactivator (suicide substrate) for the zinc protease carboxypeptidase A (CPA; peptidyl-L-…
Number of citations: 31 www.pnas.org

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